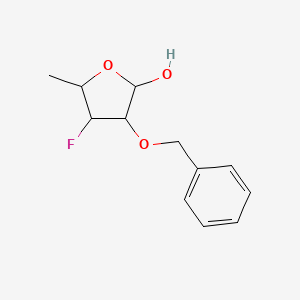
2-O-Benzyl-3,5-dideoxy-3-fluoropentofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-O-Benzyl-3,5-dideoxy-3-fluoropentofuranose is a synthetic organic compound that belongs to the class of fluorinated carbohydrates. This compound is characterized by the presence of a benzyl group at the 2-O position, a fluorine atom at the 3-position, and the absence of hydroxyl groups at the 3 and 5 positions of the pentofuranose ring. Fluorinated carbohydrates are of significant interest in medicinal chemistry due to their potential biological activities and their use as building blocks for the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-Benzyl-3,5-dideoxy-3-fluoropentofuranose typically involves multiple steps, starting from commercially available sugars. One common synthetic route includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the starting sugar are protected using suitable protecting groups such as benzyl or isopropylidene groups.
Fluorination: The protected sugar is subjected to fluorination at the desired position using reagents like diethylaminosulfur trifluoride (DAST) or tetrabutylammonium fluoride (TBAF).
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-O-Benzyl-3,5-dideoxy-3-fluoropentofuranose can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Elimination Reactions: The compound can undergo elimination reactions to form unsaturated derivatives.
Common Reagents and Conditions
Fluorination: Diethylaminosulfur trifluoride (DAST), tetrabutylammonium fluoride (TBAF)
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, fluorination with DAST can yield 2-O-Benzyl-5,6-dideoxy-5-fluoro-1,2-O-isopropylidene-α-D-glucofuranose .
Scientific Research Applications
2-O-Benzyl-3,5-dideoxy-3-fluoropentofuranose has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of nucleoside analogues with potential antiviral and anticancer activities.
Biochemistry: Studied for its interactions with enzymes and proteins, particularly those involved in carbohydrate metabolism.
Chemical Biology: Used in the development of probes and tools for studying biological processes involving carbohydrates.
Material Science: Investigated for its potential use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-O-Benzyl-3,5-dideoxy-3-fluoropentofuranose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The fluorine atom can influence the compound’s reactivity and binding affinity, potentially leading to inhibition or modulation of enzyme activity. The benzyl group can also play a role in enhancing the compound’s stability and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 2-O-Benzyl-3,4-dideoxy-3-fluoropentofuranose
- 2,3,5-Tri-O-benzyl-β-D-arabinofuranose
- 2,3,5-Tri-O-benzyl-β-D-xylofuranose
Uniqueness
2-O-Benzyl-3,5-dideoxy-3-fluoropentofuranose is unique due to the specific positioning of the benzyl and fluorine groups, which can significantly influence its chemical and biological properties. The absence of hydroxyl groups at the 3 and 5 positions also distinguishes it from other similar compounds, potentially leading to different reactivity and biological activity.
Properties
Molecular Formula |
C12H15FO3 |
|---|---|
Molecular Weight |
226.24 g/mol |
IUPAC Name |
4-fluoro-5-methyl-3-phenylmethoxyoxolan-2-ol |
InChI |
InChI=1S/C12H15FO3/c1-8-10(13)11(12(14)16-8)15-7-9-5-3-2-4-6-9/h2-6,8,10-12,14H,7H2,1H3 |
InChI Key |
LVFFSWADXOTLLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(O1)O)OCC2=CC=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


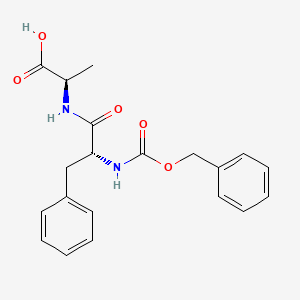
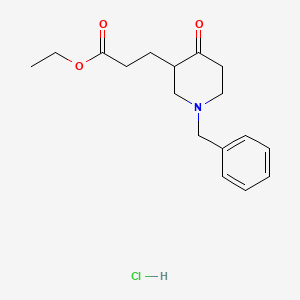
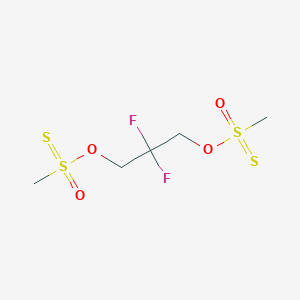
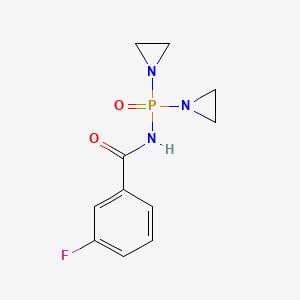
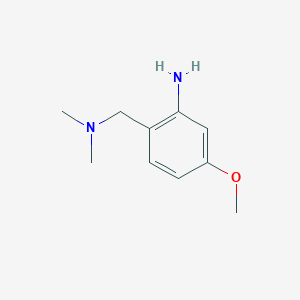
![4-Chloro-5-iodo-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12847556.png)
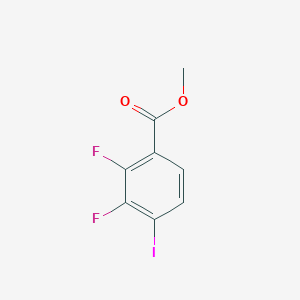
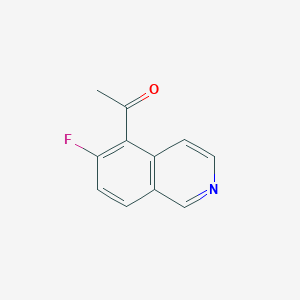

![1-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12847569.png)
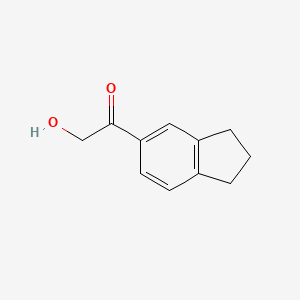
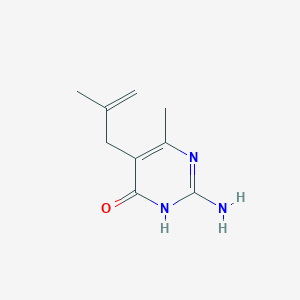
![4-[4-(Hydroxymethyl)phenoxy]butanoic acid](/img/structure/B12847592.png)

